molecular formula C16H17N5O2S2 B2553460 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034426-86-1

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2553460
CAS No.: 2034426-86-1
M. Wt: 375.47
InChI Key: HPYIFIASQSFJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole and triazine derivatives, which are known for their diverse biological properties, including anticancer and antimicrobial activities.

The molecular formula of this compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 372.45 g/mol. The structural components suggest potential interactions with various biological targets, particularly proteins involved in cellular processes.

PropertyValue
Molecular FormulaC19H20N4O3S
Molecular Weight372.45 g/mol
CAS Number2034415-07-9
InChI KeyBXXSCTWEJWVSLZ-UHFFFAOYSA-N

Target Interaction

The primary target for this compound is cereblon , a protein that plays a crucial role in the ubiquitin-proteasome system. This interaction suggests that the compound may influence protein degradation pathways, leading to alterations in cellular functions such as signal transduction and gene expression.

Mode of Action

The compound forms a complex with cereblon through its amine group, facilitating rapid conjugation with carboxyl linkers. This characteristic allows it to act as a building block for developing protein degrader libraries, which can be utilized in targeted therapeutic strategies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance:

  • Compound E was shown to exhibit cytotoxicity against various cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells respectively .

This suggests that this compound may also possess similar anticancer properties.

Antimicrobial Activity

Compounds related to this structure have demonstrated significant antimicrobial effects. For example:

  • A series of triazole derivatives showed promising activity against multiple Candida species with MIC values as low as 6.25 μg/mL .

Case Studies

Case Study 1: Anticancer Screening
In a study evaluating the cytotoxic effects of various thiazole derivatives on human cancer cell lines:

  • The compound exhibited notable activity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Protein Degradation Pathways
Research into cereblon-targeting compounds has revealed their potential in modulating protein levels within cancer cells:

  • The compound's ability to induce degradation of specific oncoproteins was documented, suggesting its utility in cancer therapy .

Properties

IUPAC Name

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-9-13(25-10(2)17-9)15(22)20-6-3-11(4-7-20)21-16(23)14-12(18-19-21)5-8-24-14/h5,8,11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYIFIASQSFJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.